![molecular formula C10H11FO2 B2649622 (2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid CAS No. 2248188-29-4](/img/structure/B2649622.png)
(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid
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Description
(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly referred to as flurbiprofen and is used for the treatment of pain, inflammation, and fever. Flurbiprofen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, the mediators of inflammation.
Scientific Research Applications
Synthetic Chemistry Applications
The cross-coupling of remote meta-C–H bonds, as demonstrated by Wan et al. (2013), highlights the use of a U-shaped template in the arylation and methylation of phenolic derivatives, showcasing innovative approaches to molecular synthesis that could involve similar compounds (Wan, Dastbaravardeh, Li, & Yu, 2013). Similarly, Moon, Jang, & Lee (2009) explored palladium-catalyzed decarboxylative coupling, utilizing acids like phenylpropiolic acid, which shares functional similarities with "(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid" in synthesis processes (Moon, Jang, & Lee, 2009).
Biological and Medicinal Chemistry
In medicinal chemistry, the structurally related compounds have been investigated for their potential as anticancer agents and enzyme inhibitors. Basu Baul et al. (2009) focused on amino acetate functionalized Schiff base organotin(IV) complexes, revealing their significant cytotoxic activity against various human tumor cell lines, indicating potential therapeutic applications (Basu Baul, Basu, Vos, & Linden, 2009). Another study by Bradshaw et al. (2002) on the antitumor benzothiazoles, through amino acid conjugation to improve solubility and bioavailability, presents a strategy that could be applied to the modification of similar compounds for enhanced therapeutic efficacy (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).
Materials Science and Sensing Applications
The development of novel materials and sensors also benefits from the chemistry of fluorophenyl derivatives. Dutta et al. (2020) reported on nonaromatic biocompatible macromolecular luminogens for the detection and removal of metal ions, showcasing the utility of such compounds in environmental monitoring and remediation efforts (Dutta, Mahapatra, Deb, Ghosh, Chattopadhyay, & Singha, 2020). Nan et al. (2015) utilized a ratiometric fluorescent pH probe for intracellular imaging, demonstrating the importance of structural design in creating effective sensors for biological applications (Nan, Niu, Fan, Lu, Shuang, Li, & Dong, 2015).
properties
IUPAC Name |
(2S)-3-(4-fluorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWBMCKJLTZFFT-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid |
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